![molecular formula C9H12N2O3S B13182714 4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B13182714.png)
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a hydroxypyrrolidine, methoxy, thiazole, and carbaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the methoxy group and the hydroxypyrrolidine moiety. The final step involves the formation of the carbaldehyde group.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Methoxy Group Introduction: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Hydroxypyrrolidine Moiety Addition: The hydroxypyrrolidine group can be added via nucleophilic substitution reactions, where a hydroxypyrrolidine derivative reacts with the thiazole intermediate.
Carbaldehyde Formation: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the compound with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxypyrrolidine group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups, such as halides or amines, using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium azide, primary amines, and halogenating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary alcohols.
Substitution: Azides, amines, halides.
Scientific Research Applications
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypyrrolidine moiety can interact with enzymes and receptors, modulating their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share the pyrrolidine ring but differ in their functional groups and biological activities.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-methylthiazole have similar thiazole rings but different substituents, leading to varied chemical and biological properties.
Uniqueness
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxypyrrolidine and thiazole rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and material science.
Biological Activity
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a complex organic compound notable for its diverse biological activities, attributed to its unique structural features, including a hydroxypyrrolidine group, a methoxy group, and a thiazole ring. This compound has garnered interest in medicinal chemistry due to its potential applications in treating neurological and inflammatory diseases, as well as antimicrobial and anticancer properties.
- Molecular Formula : C₉H₁₂N₂O₃S
- Molecular Weight : 228.27 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=NC(=C(S1)C=O)N2CCC(C2)O
The biological activity of this compound is largely influenced by its functional groups:
- Hydroxypyrrolidine Moiety : This part of the molecule can modulate neurotransmitter systems and may exhibit neuroprotective properties. It can also enhance binding affinity to specific enzymes and receptors through hydrogen bonding and π-π interactions.
- Thiazole Ring : Known for its role in various biological activities, the thiazole ring can participate in electrophilic substitution reactions and has been associated with antimicrobial and antifungal activities.
Antimicrobial Activity
The thiazole component is often linked to antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various pathogens. The specific interactions of the thiazole ring with microbial targets suggest that this compound may also show similar efficacy.
Anticancer Activity
Research has demonstrated that derivatives of thiazoles possess anticancer properties. In vitro studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism often involves inducing apoptosis through pathways involving caspases.
Study 1: Anticancer Activity
In a study examining the cytotoxic effects of various thiazole derivatives on breast cancer cell lines, it was found that compounds with structural similarities to this compound exhibited varying degrees of cytotoxicity. The most active compound reduced DNA biosynthesis significantly at concentrations around 100 µM .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of hydroxypyrrolidine derivatives. The study suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, likely through modulation of neurotransmitter systems .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(3-Hydroxypyrrolidin-1-YL)pyrimidine-5-carbaldehyde | Pyrimidine ring instead of thiazole | Potentially different due to ring structure |
3-Methoxy-1,2-thiazole-4-carbaldehyde | Similar thiazole structure | Known for antimicrobial properties |
4-{4-[(5-hydroxy-2-methylphenyl)amino]quinolin-7-yl}-1,3-thiazole-2-carbaldehyde | Contains a quinoline moiety | May exhibit different pharmacological effects |
Properties
Molecular Formula |
C9H12N2O3S |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
4-(3-hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H12N2O3S/c1-14-9-10-8(7(5-12)15-9)11-3-2-6(13)4-11/h5-6,13H,2-4H2,1H3 |
InChI Key |
IYKZIAJCMAONTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(S1)C=O)N2CCC(C2)O |
Origin of Product |
United States |
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